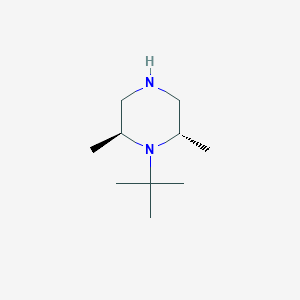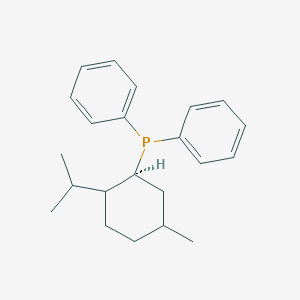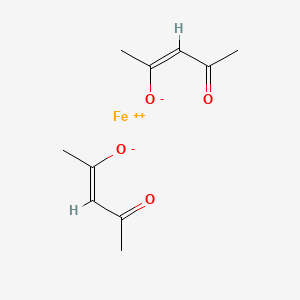
Bis(pentane-2,4-dionato-O,O')iron
Overview
Description
Bis(pentane-2,4-dionato-O,O')iron is a useful research compound. Its molecular formula is C10H14FeO4 and its molecular weight is 254.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(pentane-2,4-dionato-O,O’)iron can be synthesized through the reaction of iron(II) chloride with acetylacetone in the presence of a base. The typical procedure involves dissolving iron(II) chloride in water, followed by the addition of acetylacetone and a base such as sodium hydroxide. The reaction mixture is then stirred, and the product is precipitated out, filtered, and dried .
Industrial Production Methods
In an industrial setting, the production of bis(pentane-2,4-dionato-O,O’)iron involves similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Bis(pentane-2,4-dionato-O,O’)iron undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to iron(0) under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands like phosphines.
Major Products Formed
Oxidation: Iron(III) acetylacetonate.
Reduction: Metallic iron or iron(0) complexes.
Substitution: Various iron complexes with different ligands.
Scientific Research Applications
Bis(pentane-2,4-dionato-O,O’)iron has numerous applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization and oxidation reactions.
Biology: It serves as a model compound for studying iron-containing enzymes and proteins.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which bis(pentane-2,4-dionato-O,O’)iron exerts its effects involves the coordination of the iron center with the acetylacetonate ligands. This coordination stabilizes the iron in a specific oxidation state and geometry, allowing it to participate in various catalytic and redox processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(pentane-2,4-dionato-O,O’)copper: Similar structure but with copper instead of iron.
Bis(pentane-2,4-dionato-O,O’)nickel: Nickel-based analog with similar coordination properties.
Bis(pentane-2,4-dionato-O,O’)manganese: Manganese-based complex with comparable reactivity.
Uniqueness
Bis(pentane-2,4-dionato-O,O’)iron is unique due to its specific redox properties and stability, making it particularly useful in catalytic applications and as a model compound for studying iron biochemistry. Its ability to undergo various chemical transformations while maintaining stability sets it apart from other similar compounds .
Properties
IUPAC Name |
iron(2+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFORAFQNBQKDRY-FDGPNNRMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-17-0 | |
| Record name | Bis(pentane-2,4-dionato-O,O')iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pentane-2,4-dionato-O,O')iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


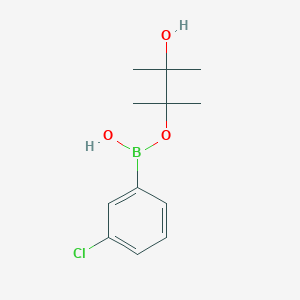
![5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-oxido-1H-benzimidazol-1-ium](/img/structure/B8063434.png)
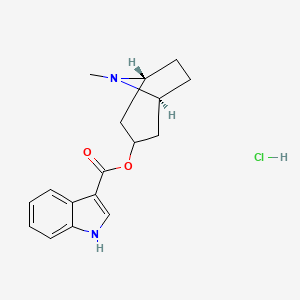
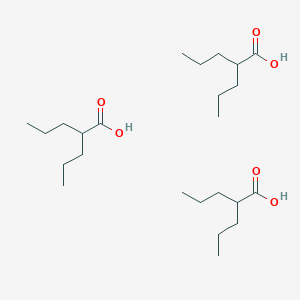
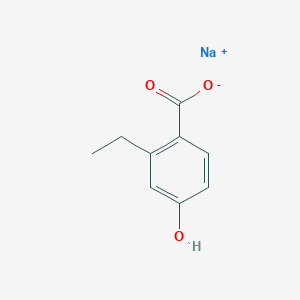
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aS,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8063461.png)
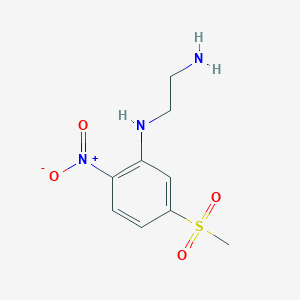
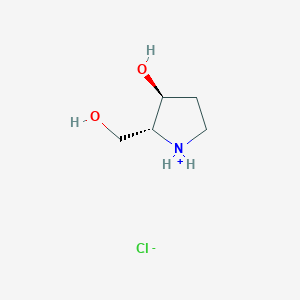
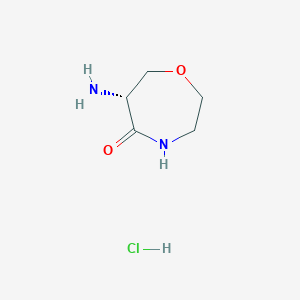
![3-Benzyl-3-spiro[bicyclo[3.2.1]cyclooctane-8,2'-[1,3]dioxane]](/img/structure/B8063516.png)
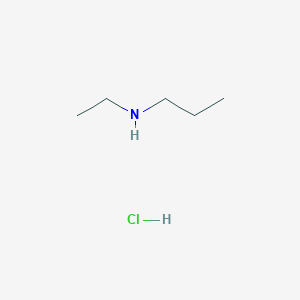
![5-Oxaspiro[3.5]nonan-8-ylazanium;chloride](/img/structure/B8063532.png)
